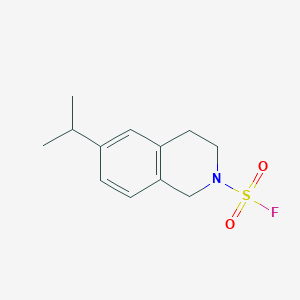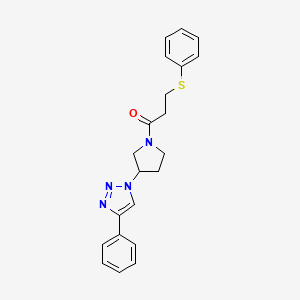![molecular formula C20H18N4O4S B2548796 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-69-9](/img/structure/B2548796.png)
3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as quinolones . Quinolones are a type of heterocyclic aromatic organic compound, which means they contain at least one atom that is not carbon in their ring structure, and they have a conjugated system of electrons that makes them stable .
Synthesis Analysis
The synthesis of similar compounds, such as 4-hydroxy-2-quinolones, has been the subject of many publications . These compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water .Molecular Structure Analysis
Quinolones have a bicyclic structure, which means they contain two rings . They can display different tautomeric forms, which are structural isomers of a compound that can interconvert by moving a proton .Chemical Reactions Analysis
Quinolones can undergo a variety of chemical reactions, including condensation reactions, as mentioned above . They can also participate in electrophilic substitution reactions, where an electrophile replaces a group in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, quinolones are generally stable due to their conjugated system of electrons . They are usually soluble in organic solvents but insoluble in water .科学的研究の応用
Molecular Design and Synthesis
Researchers have explored the design and synthesis of molecules related to the quinoline structure, which includes 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. For example, oligoamides of quinoline derivatives have been synthesized and characterized, demonstrating stable helical structures and potential in molecular design (Jiang et al., 2003).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel thienoquinoline derivatives has been a topic of interest. These compounds, including related structures to the quinoline derivative , have been explored for their potential in creating new heterocyclic compounds with varied applications (Awad et al., 1991).
Photophysical Properties
Research has been conducted on quinoline derivatives to understand their photophysical properties. These studies are crucial for applications in materials science, particularly in the development of new fluorophores (Padalkar & Sekar, 2014).
Biological Activity Studies
Quinoline derivatives have been synthesized and tested for their antimicrobial activities, indicating the potential of these compounds in pharmaceutical applications (Jadhav & Halikar, 2013). Additionally, certain derivatives have shown potent cytotoxic properties, making them candidates for anticancer drug development (Deady et al., 2003).
Pharmaceutical Research
Studies on quinoline derivatives have led to the discovery of potential pharmaceutical applications, such as inhibitors and ligands for receptors, demonstrating their significance in medicinal chemistry (Matarrese et al., 2001).
作用機序
将来の方向性
The field of quinoline research is active, with many publications dealing with the synthesis of new quinoline derivatives and their potential applications . Future research may focus on developing new synthetic methods, exploring new applications, and studying the properties of novel quinoline derivatives .
特性
IUPAC Name |
3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-20(2)8-13-10(15(25)9-20)7-11-16(21)17(29-19(11)23-13)18(26)22-12-5-3-4-6-14(12)24(27)28/h3-7H,8-9,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPESKHHVTDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

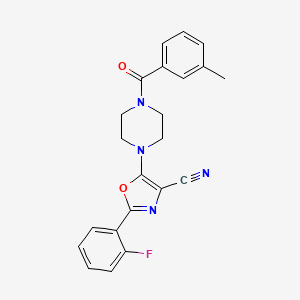
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2548714.png)
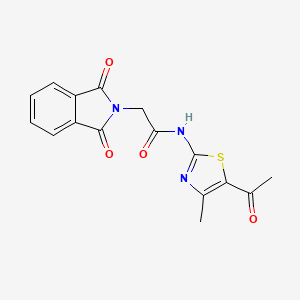
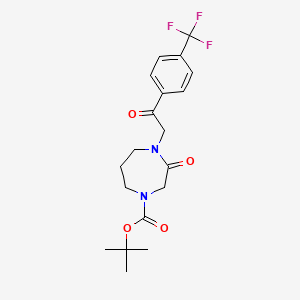
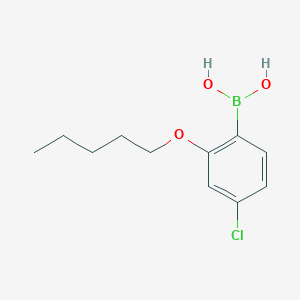

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)
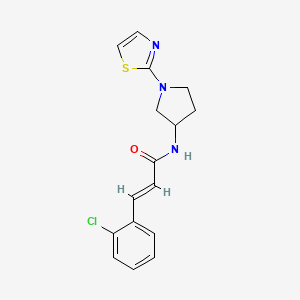
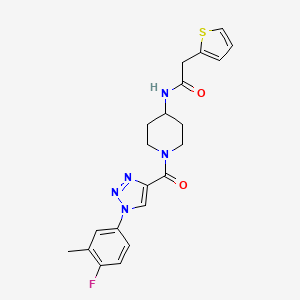
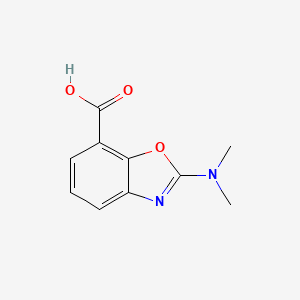
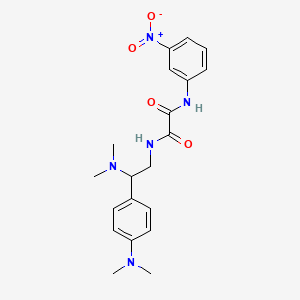
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
